3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine
Description
3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine is a pyridine derivative featuring a nitro group at the 5-position and a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxyl group at the 3-position. The TBDMS group enhances the compound’s stability during synthetic processes, particularly in acidic or basic conditions, while the nitro group confers strong electron-withdrawing properties, influencing reactivity in substitution or reduction reactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, such as in the preparation of nucleoside analogs or kinase inhibitors .
Properties
Molecular Formula |
C11H18N2O3Si |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(5-nitropyridin-3-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-6-9(13(14)15)7-12-8-10/h6-8H,1-5H3 |
InChI Key |
AZFJBWQNKORZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CN=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-((tert-Butyldimethylsilyl)oxy)-5-aminopyridine.
Substitution: Formation of various pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silyloxy group can undergo hydrolysis or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine can be contextualized by comparing it to related pyridine derivatives and silyl-protected compounds. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Effects
- Nitro Group Positioning : The nitro group at the 5-position on pyridine (target compound) creates a meta-directing electronic effect, favoring electrophilic substitution at the 2- or 4-positions. This contrasts with benzene derivatives (e.g., ), where nitro groups exert stronger ring deactivation .
- Silyl Protecting Groups : The TBDMS group in the target compound offers moderate steric bulk compared to tert-butyldiphenylsilyl (), making it less stable under harsh acidic conditions but easier to remove with fluoride-based reagents (e.g., TBAF) .
Reactivity in Further Transformations
- Nitro Reduction : The nitro group in 3-((TBDMS)oxy)-5-nitropyridine can be selectively reduced to an amine using catalytic hydrogenation or SnCl₂, similar to the benzene analog in . However, the pyridine ring’s electron-deficient nature may necessitate milder conditions .
- Deprotection : The TBDMS group is cleaved efficiently with HF or TBAF, unlike the more robust tert-butyldiphenylsilyl group (), which requires stronger fluorides .
Physicochemical Properties
- Solubility : The nitro and TBDMS groups render the target compound lipophilic, enhancing solubility in organic solvents like DCM or THF. This contrasts with hydroxylated analogs (e.g., post-deprotection), which are more polar .
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